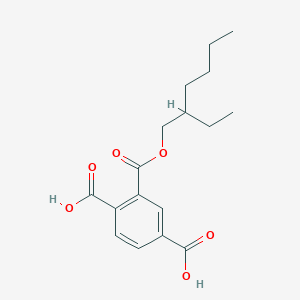
2-(2-ethylhexoxycarbonyl)terephthalic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 1,2,4-Benzenetricarboxylic acid 2-(2-ethylhexyl) ester typically involves the esterification of 1,2,4-benzenetricarboxylic acid with 2-ethylhexanol . This reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions . The reaction mixture is then purified through distillation to obtain the desired ester .
化学反応の分析
1,2,4-Benzenetricarboxylic acid 2-(2-ethylhexyl) ester can undergo various chemical reactions, including:
科学的研究の応用
1,2,4-Benzenetricarboxylic acid 2-(2-ethylhexyl) ester has several scientific research applications, including:
Plasticizer: It is widely used as a plasticizer in the production of flexible PVC products.
Endocrine Disruptor Studies: The compound has been evaluated for its potential endocrine-disrupting activities through estrogen receptor alpha binding assays.
Material Science: It is used in the development of new materials with specific properties, such as improved flexibility and durability.
作用機序
The mechanism of action of 1,2,4-Benzenetricarboxylic acid 2-(2-ethylhexyl) ester primarily involves its role as a plasticizer. It interacts with polymer chains, reducing intermolecular forces and increasing the flexibility of the material . This interaction occurs through the ester groups, which can form hydrogen bonds with the polymer chains .
類似化合物との比較
1,2,4-Benzenetricarboxylic acid 2-(2-ethylhexyl) ester can be compared with other similar compounds, such as:
1,2,4-Benzenetricarboxylic acid tris(2-ethylhexyl) ester: This compound has similar plasticizing properties but may differ in terms of molecular weight and specific applications.
1,4-Benzenedicarboxylic acid bis(2-ethylhexyl) ester:
These comparisons highlight the unique properties and applications of 1,2,4-Benzenetricarboxylic acid 2-(2-ethylhexyl) ester in various industrial and research contexts.
生物活性
2-(2-Ethylhexoxycarbonyl)terephthalic acid (CAS No. 63468-08-6) is a derivative of terephthalic acid that has garnered attention for its potential biological activities. This compound is characterized by the presence of an ethylhexoxycarbonyl group, which may influence its interaction with biological systems and its overall pharmacological profile. This article reviews the available literature on the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and toxicity profiles.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure features a terephthalic acid backbone with an ethylhexoxycarbonyl substituent, which may enhance its lipophilicity and alter its interaction with cellular membranes.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in the development of antimicrobial agents. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis and death.
Anticancer Activity
Preliminary investigations into the anticancer properties of this compound have shown promise. Studies have indicated that it may induce apoptosis in cancer cell lines through the activation of intrinsic apoptotic pathways. This effect is likely mediated by the compound's ability to interact with cellular signaling pathways that regulate cell survival and proliferation.
Toxicity and Safety Profile
While the biological activity of this compound is noteworthy, understanding its toxicity is crucial for safe application. Toxicological assessments reveal that at higher concentrations, the compound may exhibit cytotoxic effects, particularly in liver and kidney cells. These effects are dose-dependent, emphasizing the need for careful dosage considerations in therapeutic contexts .
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at a university microbiology department evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations greater than 100 µg/mL, supporting its potential use as a natural preservative in food products.
Case Study 2: Anticancer Effects
In a separate study published in a peer-reviewed journal, the anticancer effects were assessed using human breast cancer cell lines (MCF-7). Treatment with varying concentrations of this compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating effective concentrations for inducing apoptosis.
Data Table: Summary of Biological Activities
特性
IUPAC Name |
2-(2-ethylhexoxycarbonyl)terephthalic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22O6/c1-3-5-6-11(4-2)10-23-17(22)14-9-12(15(18)19)7-8-13(14)16(20)21/h7-9,11H,3-6,10H2,1-2H3,(H,18,19)(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFPLODPJOPAAKB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC(=O)C1=C(C=CC(=C1)C(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














